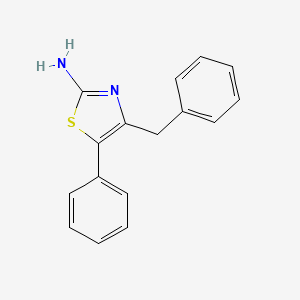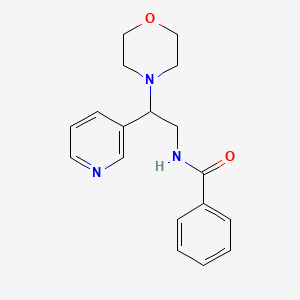
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate N-(2-morpholinoethyl)pyridine.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or pyridine rings.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
科学研究应用
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-morpholinoethyl)pyridine: Lacks the benzamide group but shares the morpholine and pyridine rings.
N-(pyridin-3-yl)benzamide: Lacks the morpholine ring but shares the pyridine and benzamide groups.
N-(2-morpholinoethyl)benzamide: Lacks the pyridine ring but shares the morpholine and benzamide groups.
Uniqueness
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide is unique due to the presence of all three functional groups: the morpholine ring, the pyridine ring, and the benzamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQXOOPZYWDYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

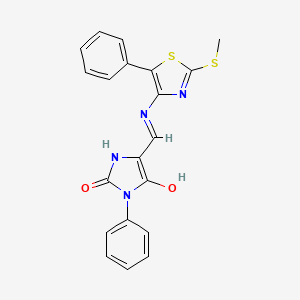
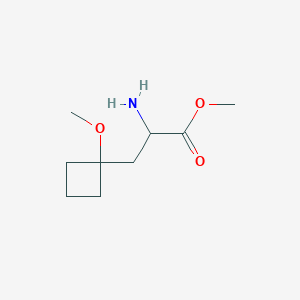
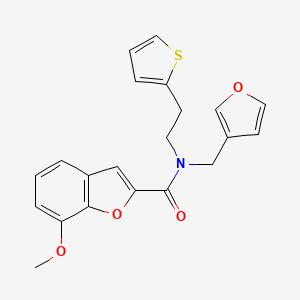
![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)
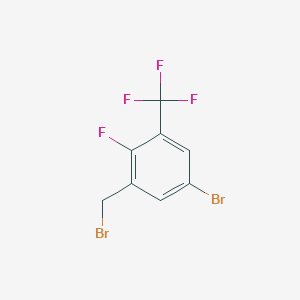
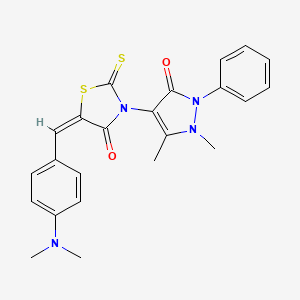

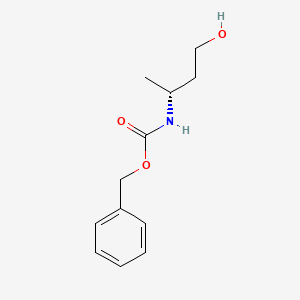

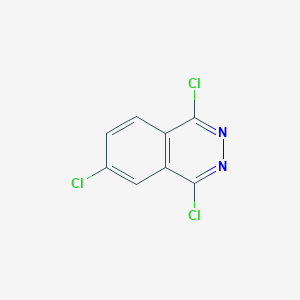
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)
